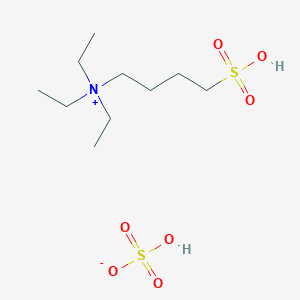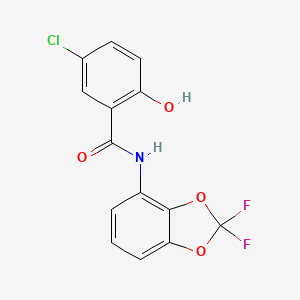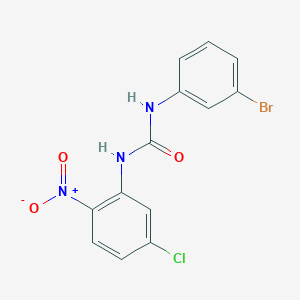
1-(3-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea is an organic compound that belongs to the class of ureas This compound features a urea backbone substituted with bromophenyl and chloronitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea typically involves the reaction of 3-bromoaniline with 5-chloro-2-nitroaniline in the presence of a suitable coupling agent. The reaction is usually carried out in a solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The urea backbone can be modified through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of substituted urea derivatives.
Substitution: Formation of various substituted phenylurea compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets would require further experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Bromophenyl)-3-(4-chlorophenyl)urea
- 1-(3-Bromophenyl)-3-(2-nitrophenyl)urea
- 1-(4-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea
Uniqueness
1-(3-Bromophenyl)-3-(5-chloro-2-nitrophenyl)urea is unique due to the specific positioning of the bromine, chlorine, and nitro groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
827325-69-9 |
|---|---|
Formule moléculaire |
C13H9BrClN3O3 |
Poids moléculaire |
370.58 g/mol |
Nom IUPAC |
1-(3-bromophenyl)-3-(5-chloro-2-nitrophenyl)urea |
InChI |
InChI=1S/C13H9BrClN3O3/c14-8-2-1-3-10(6-8)16-13(19)17-11-7-9(15)4-5-12(11)18(20)21/h1-7H,(H2,16,17,19) |
Clé InChI |
SDDAUARQYMNCKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)NC(=O)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one](/img/structure/B14227091.png)
![6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5R,6R)-](/img/structure/B14227096.png)
![2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine](/img/structure/B14227098.png)
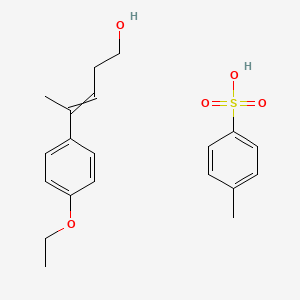
![2-[(2S)-2-{[(1R)-1-Phenylethyl]amino}pent-4-en-2-yl]phenol](/img/structure/B14227105.png)
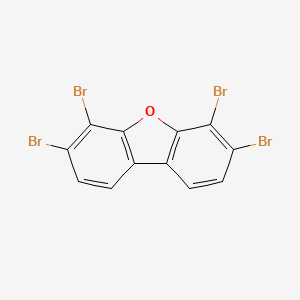
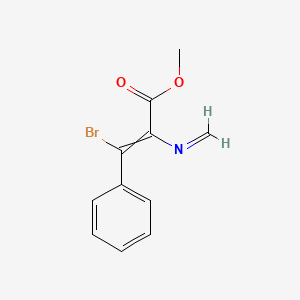

![3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole](/img/structure/B14227116.png)
![5-[1-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14227120.png)
